3-ethoxybenzoyl Chloride

Description

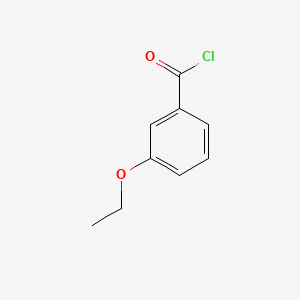

3-Ethoxybenzoyl chloride (CAS 61956-65-8) is an acyl chloride derivative of 3-ethoxybenzoic acid, with the molecular formula C₉H₉ClO₂ and a molecular weight of 184.62 g/mol. It features a benzoyl chloride core substituted with an ethoxy group (-OCH₂CH₃) at the meta position (position 3) on the aromatic ring. Key physicochemical properties include a predicted boiling point of 261.0±13.0 °C and a density of 1.180±0.06 g/cm³ .

This compound is highly reactive due to the electrophilic acyl chloride group (-COCl), enabling its use as an intermediate in organic synthesis. For example, it is employed in peptide coupling reactions, as demonstrated in a European patent application where it was used to acylate a pyrrolidine derivative in the presence of EDC and HOBt . Its moisture sensitivity necessitates anhydrous handling to avoid hydrolysis to 3-ethoxybenzoic acid .

Properties

IUPAC Name |

3-ethoxybenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-2-12-8-5-3-4-7(6-8)9(10)11/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDBMWSHYPYKDED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00377724 | |

| Record name | 3-ethoxybenzoyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61956-65-8 | |

| Record name | 3-ethoxybenzoyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 61956-65-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Ethoxybenzoyl chloride can be synthesized through the reaction of 3-ethoxybenzoic acid with thionyl chloride. The reaction typically involves refluxing the acid with thionyl chloride in the presence of a catalytic amount of dimethylformamide. The reaction proceeds as follows: [ \text{C9H10O3} + \text{SOCl2} \rightarrow \text{C9H9ClO2} + \text{SO2} + \text{HCl} ]

Industrial Production Methods: In an industrial setting, the preparation of this compound involves similar methods but on a larger scale. The process ensures high purity and yield by controlling reaction parameters such as temperature, pressure, and the molar ratio of reactants.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The acyl chloride group enables reactions with nucleophiles via nucleophilic acyl substitution. Key reaction types include:

1.1 Amide Formation

Reacts with primary/secondary amines to form substituted amides.

-

Reagents : Amines (e.g., methylamine, aniline)

-

Conditions : Inert solvents (dichloromethane, tetrahydrofuran) at 0–25°C .

-

Example :

Yields range from 41–48% for structurally analogous 2-ethoxybenzoyl chloride derivatives .

1.2 Esterification

Reacts with alcohols to produce esters.

-

Reagents : Alcohols (e.g., methanol, ethanol)

-

Example :

1.3 Thioester Synthesis

Reacts with thiols to form thioesters, though specific data for 3-ethoxy derivatives is limited. General conditions involve anhydrous solvents and room temperature.

Hydrolysis

3-ethoxybenzoyl chloride hydrolyzes readily in aqueous environments:

-

Conditions : Proceeds rapidly in water or acidic/neutral solvents .

-

Mechanism : Follows a biphasic pathway involving initial SN2 attack by water, as observed in solvolysis studies of benzoyl chlorides .

Reduction Reactions

The carbonyl group can be reduced to an alcohol or aldehyde:

-

Reagents : LiAlH₄ (lithium aluminum hydride) for reduction to 3-ethoxybenzyl alcohol.

-

Conditions : Anhydrous ether or THF at 0°C.

-

Example :

Comparative Reaction Mechanisms

Studies on benzoyl chloride analogs reveal distinct mechanistic behaviors:

Reaction Optimization Data

Key parameters for maximizing yields in nucleophilic substitutions:

Scientific Research Applications

3-Ethoxybenzoyl chloride is used in various scientific research applications, including:

Organic Synthesis: As an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.

Biological Studies: Used to modify biomolecules for studying enzyme mechanisms and protein interactions.

Material Science: Employed in the preparation of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-ethoxybenzoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form acyl derivatives. The molecular targets include functional groups such as amines, alcohols, and thiols. The pathways involved in its reactions are primarily nucleophilic acyl substitution mechanisms.

Comparison with Similar Compounds

Comparison with Similar Benzoyl Chloride Derivatives

Substituent Effects on Reactivity and Stability

3-Chlorobenzoyl Chloride (CAS 5345-54-0)

- Substituent : Chlorine (-Cl) at position 3.

- Reactivity : The electron-withdrawing chlorine group increases the electrophilicity of the carbonyl carbon, accelerating nucleophilic acyl substitution (e.g., with amines). However, it is less prone to hydrolysis compared to alkoxy-substituted analogs due to reduced electron-donating effects .

- Applications: Used in synthesizing prodrugs and agrochemical intermediates. Notably, it reacts directly with N,N-diethylethylenediamine without isolation to avoid moisture contact .

3-Methoxybenzoyl Chloride (CAS 1711-05-3)

- Substituent : Methoxy (-OCH₃) at position 3.

- Reactivity : The methoxy group donates electrons via resonance, slightly reducing the electrophilicity of the carbonyl compared to 3-ethoxybenzoyl chloride. This results in slower reaction kinetics in acylation processes .

- Physical Properties : Lower molecular weight (170.59 g/mol ) and boiling point (~240°C) compared to this compound, attributed to the shorter alkoxy chain .

2-Ethoxy-3-Methoxybenzoyl Chloride (CAS MFCD11939618)

- Substituents : Ethoxy (-OCH₂CH₃) at position 2 and methoxy (-OCH₃) at position 3.

- The combined electron-donating effects of two alkoxy groups further decrease electrophilicity .

- Applications : Used in specialized syntheses where regioselectivity and steric control are critical .

4-(Cyclopentyloxy)-3-Ethoxybenzoyl Chloride (CAS 1160249-46-6)

- Substituents : Cyclopentyloxy (-O-C₅H₉) at position 4 and ethoxy at position 3.

- Reactivity : The bulky cyclopentyloxy group increases steric hindrance, reducing accessibility to the carbonyl. This compound is typically employed in constrained environments, such as macrocycle synthesis .

- Physical Properties : Higher molecular weight (268.74 g/mol ) and predicted boiling point (~385.7°C) due to the bulky substituent .

Comparative Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Key Substituent(s) |

|---|---|---|---|---|

| This compound | 184.62 | 261.0 ± 13.0 | 1.180 ± 0.06 | -OCH₂CH₃ (position 3) |

| 3-Chlorobenzoyl Chloride | 175.00 | ~245 (est.) | 1.360 (est.) | -Cl (position 3) |

| 3-Methoxybenzoyl Chloride | 170.59 | ~240 (est.) | 1.220 (est.) | -OCH₃ (position 3) |

| 2-Ethoxy-3-Methoxybenzoyl Chloride | 215.00 | ~270 (est.) | 1.190 (est.) | -OCH₂CH₃ (position 2), -OCH₃ (position 3) |

| 4-(Cyclopentyloxy)-3-Ethoxybenzoyl Chloride | 268.74 | 385.7 ± 22.0 | 1.200 ± 0.1 | -O-C₅H₉ (position 4), -OCH₂CH₃ (position 3) |

Biological Activity

3-Ethoxybenzoyl chloride (CAS No. 42926-52-3) is an organic compound with significant implications in various biological and chemical applications. This article examines its biological activity, synthesis methods, and potential applications based on available literature and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an ethoxy group attached to a benzoyl chloride moiety. Its molecular formula is , and it has a molecular weight of 188.62 g/mol. The compound features a carbonyl group (C=O) adjacent to a chlorine atom, which contributes to its reactivity.

Synthesis Methods

The synthesis of this compound typically involves the acylation of 3-ethoxybenzoic acid using reagents such as thionyl chloride or phosgene. The following table summarizes various synthesis methods and their yields:

| Synthesis Method | Reagents Used | Yield | Notes |

|---|---|---|---|

| Thionyl Chloride Method | Thionyl chloride, 3-ethoxybenzoic acid | Up to 90% | Commonly used for converting carboxylic acids to acyl chlorides. |

| Phosgene Method | Phosgene, DMF, acetone | 87.8% | Involves use of toxic phosgene; requires careful handling. |

| Alternative Synthesis | Diethyl sulfate, salicylic acid | High yield | A safer method that avoids phosgene, focusing on lower-cost raw materials. |

Biological Activity

The biological activity of this compound primarily relates to its role as an intermediate in the synthesis of bioactive compounds. It exhibits potential as a precursor for pharmaceuticals and agrochemicals due to its ability to participate in various chemical reactions.

Antimicrobial Activity

Research indicates that derivatives of benzoyl chlorides, including this compound, can exhibit antimicrobial properties. A study demonstrated that certain benzoyl derivatives showed significant inhibition against bacterial strains, suggesting potential applications in developing antibacterial agents .

Enzyme Inhibition

Benzoyl derivatives have been investigated for their ability to inhibit phosphodiesterases (PDEs), which are crucial enzymes in cellular signaling pathways. For instance, compounds similar to this compound have shown promise as selective inhibitors of PDE4, which is relevant in treating inflammatory diseases such as asthma and COPD .

Case Studies

- PDE4 Inhibition : A study explored the structure-activity relationship (SAR) of benzoyl derivatives, highlighting that modifications on the benzene ring can enhance their inhibitory effects on PDE4. The introduction of electron-donating groups significantly improved potency .

- Antimicrobial Screening : Another investigation assessed the antimicrobial efficacy of various benzoyl derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications on the benzoyl core led to increased antibacterial activity, pointing towards the potential use of this compound in drug development .

Q & A

Basic: What are the established synthetic routes for 3-ethoxybenzoyl chloride, and how do reaction conditions influence yield and purity?

Methodological Answer:

this compound is typically synthesized via chlorination of 3-ethoxybenzoic acid using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Critical parameters include:

- Temperature control : Excessively high temperatures (>80°C) during chlorination can lead to side reactions, such as decomposition of the acyl chloride or ethoxy group cleavage.

- Solvent selection : Anhydrous conditions (e.g., toluene or dichloromethane) prevent hydrolysis of the product .

- Reagent stoichiometry : A 1:1.2 molar ratio of 3-ethoxybenzoic acid to SOCl₂ ensures complete conversion, with excess SOCl₂ removed under vacuum .

Post-synthesis, purification via fractional distillation under reduced pressure (e.g., 100–120°C at 10 mmHg) is recommended to isolate the product from residual reagents and byproducts like HCl or SO₂ .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- FT-IR Spectroscopy : Confirm the presence of the carbonyl (C=O) stretch at ~1770–1800 cm⁻¹ and the C-Cl stretch at ~750–850 cm⁻¹. The ethoxy group’s C-O-C asymmetric stretch appears at ~1250 cm⁻¹ .

- ¹H and ¹³C NMR : In CDCl₃, the aromatic protons adjacent to the ethoxy group show deshielding (δ ~6.8–7.5 ppm), while the ethoxy methylene protons resonate at δ ~4.0–4.2 ppm. The carbonyl carbon appears at δ ~165–170 ppm .

- Mass Spectrometry (EI-MS) : The molecular ion peak ([M]⁺) at m/z ~184 (C₉H₉ClO₂) and fragment ions (e.g., loss of Cl, m/z 149) confirm the structure .

- HPLC-PDA : Reverse-phase C18 columns with UV detection at 254 nm verify purity (>98%) and monitor hydrolytic degradation during storage .

Advanced: How does the ethoxy substituent influence the reactivity of this compound in comparison to unsubstituted benzoyl chloride?

Methodological Answer:

The ethoxy group (-OCH₂CH₃) is an electron-donating substituent that activates the aromatic ring toward electrophilic substitution but deactivates the carbonyl carbon toward nucleophilic attack. Key implications include:

- Reduced electrophilicity : The electron-donating effect lowers the electrophilicity of the carbonyl carbon, slowing nucleophilic acyl substitution reactions (e.g., with amines or alcohols) compared to benzoyl chloride. Kinetic studies show a ~30% lower reaction rate with aniline in DMF .

- Ortho/para-directing effects : In Friedel-Crafts acylation, the ethoxy group directs incoming electrophiles to the para position relative to itself, enabling regioselective synthesis of para-substituted aryl ketones .

- Hydrolytic stability : The ethoxy group marginally enhances resistance to hydrolysis compared to electron-withdrawing substituents, though storage under anhydrous conditions remains critical .

Advanced: What strategies mitigate challenges in crystallizing this compound for X-ray diffraction studies?

Methodological Answer:

Crystallization challenges arise from the compound’s low melting point (~25–30°C) and hygroscopicity. Recommended approaches:

- Slow evaporation : Dissolve in a non-polar solvent (hexane/ethyl acetate, 9:1) and evaporate at 4°C to promote slow nucleation .

- Seeding : Introduce a microcrystalline seed to guide crystal growth.

- Cryocrystallography : Use synchrotron radiation and liquid nitrogen cooling (100 K) to stabilize crystals during data collection. SHELXL software (v.2018/3) is effective for refining structures, with R-factors <5% achievable for high-quality datasets .

Safety: What are the critical safety protocols for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves (tested for >30-minute permeability resistance), chemical goggles, and a lab coat. Use a fume hood to avoid inhalation of vapors .

- Spill management : Neutralize spills with sodium bicarbonate (NaHCO₃) to quench reactive chloride byproducts.

- Storage : Store under inert gas (argon) in amber glass bottles at 2–8°C to prevent hydrolysis and photodegradation .

- Emergency procedures : In case of skin contact, rinse immediately with 5% sodium thiosulfate solution followed by water. For eye exposure, irrigate with saline for 15 minutes and seek medical attention .

Advanced: How can researchers resolve discrepancies in reported spectroscopic data for this compound?

Methodological Answer:

Discrepancies in NMR or IR data often arise from solvent effects, impurities, or instrument calibration. Steps to address this:

- Internal standards : Use tetramethylsilane (TMS) for ¹H NMR or polytetrafluoroethylene (PTFE) for IR calibration .

- Cross-validate : Compare data with computational methods (e.g., DFT calculations for IR vibrational modes) or published databases like NIST Chemistry WebBook .

- Impurity profiling : Conduct GC-MS to identify and quantify byproducts (e.g., residual 3-ethoxybenzoic acid) that may skew results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.